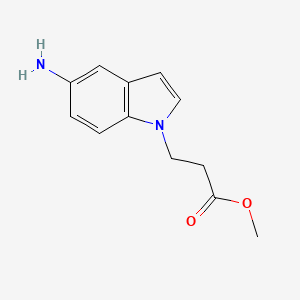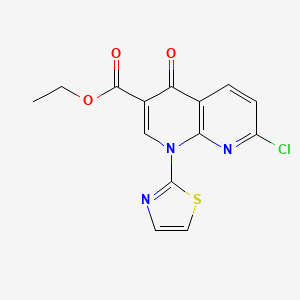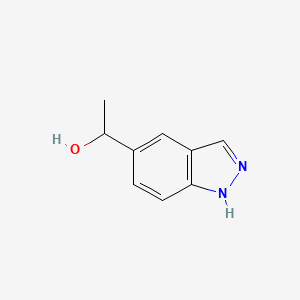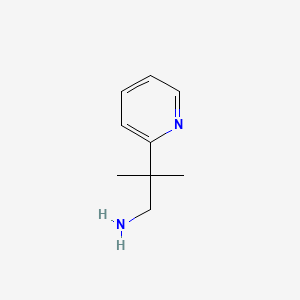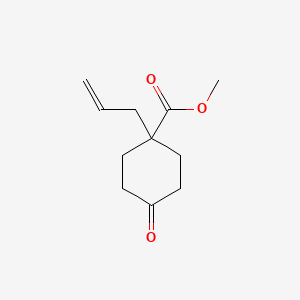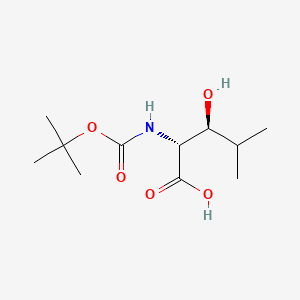
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative commonly used in peptide synthesis and pharmaceutical research. The compound is characterized by its Boc (tert-butoxycarbonyl) protecting group, which is used to protect the amino group during chemical reactions. This compound is valuable in the synthesis of complex peptides and proteins due to its stereochemistry and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . The reaction conditions often include the use of pyridoxal-5-phosphate-dependent enzymes, which facilitate the enantio- and diastereoselective synthesis of the desired product .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of bacteria or yeast are used to produce the compound in large quantities . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the desired product .
化学反应分析
Types of Reactions
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学研究应用
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves its interaction with specific enzymes and proteins. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme catalysis and protein binding . The Boc protecting group helps to stabilize the compound during these reactions, ensuring its proper function and activity .
相似化合物的比较
Similar Compounds
Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid: Another chiral amino acid derivative with similar applications in peptide synthesis.
tert-Butyl carbamate: A related compound used in the synthesis of N-Boc-protected anilines.
3-amino-2-hydroxy-3-phenylpropanoic acid: A compound used as a scaffold for designing aminopeptidase inhibitors.
Uniqueness
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of complex peptides and proteins. Its Boc protecting group also provides stability during chemical reactions, making it a valuable tool in pharmaceutical research .
属性
IUPAC Name |
(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
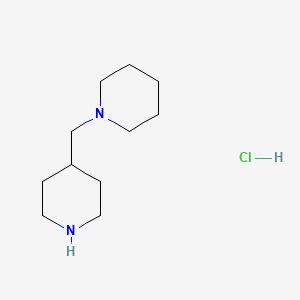
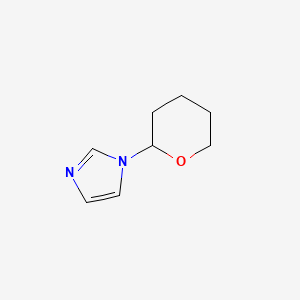
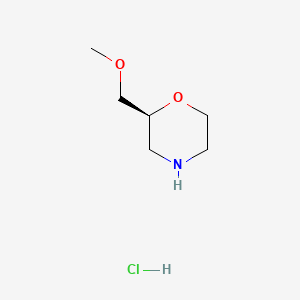
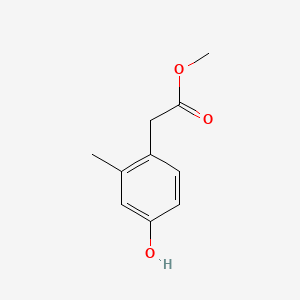
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
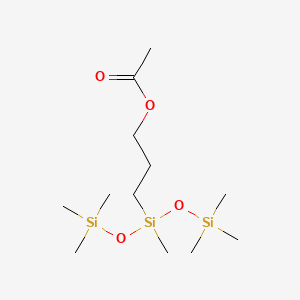
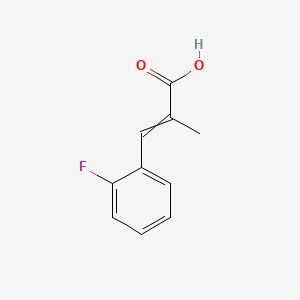
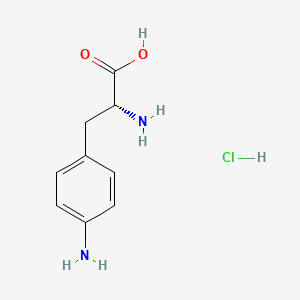
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)
